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Compound of Interest

Compound Name: 2-[(4-Nitroanilino)methyl]phenol
CAS No.: 13159-73-4
Cat. No.: B076271
Get Quote
. J

Executive Summary

N-(2-hydroxybenzyl)-4-nitroaniline (IUPAC: 2-((4-nitrophenylamino)methyl)phenol) is a
functionalized secondary amine bridging a phenolic moiety and a nitroaniline group via a
methylene linker. Unlike its precursor Schiff base (imine), this reduced amine possesses a
flexible

hybridized methylene bridge, which alters its electronic conjugation and crystal packing.

This compound is of particular interest in crystal engineering and non-linear optics (NLO) due
to its "push-pull” electronic architecture—combining an electron-donating amine/phenol
segment with an electron-withdrawing nitro group. Furthermore, the presence of the ortho-
hydroxyl group facilitates strong intramolecular hydrogen bonding, stabilizing the molecular
conformation and influencing its solubility and biological activity.

Molecular Architecture & Bonding
Structural Components

The molecule consists of two aromatic systems linked by a methylene (
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) group:
e Donor Domain: The 2-hydroxybenzyl ring (Salicyl moiety). The phenolic hydroxyl group acts
as a hydrogen bond donor.

e Acceptor Domain: The 4-nitroaniline ring. The nitro group (

) is a strong electron acceptor, while the amine nitrogen acts as the bridge.

Hydrogen Bonding Network

A defining feature of this molecule is the Intramolecular Hydrogen Bond (IMHB).
* Interaction:

o Effect: This interaction locks the conformation of the benzyl group relative to the amine,
creating a pseudo-six-membered ring. This planarization (partial) enhances the stability of
the molecule and reduces its polarity compared to isomers lacking this interaction.

Graphviz Diagram: Structural Logic & Interactions

The following diagram illustrates the connectivity and the critical intramolecular hydrogen bond
stabilizing the structure.
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Figure 1: Structural connectivity showing the donor-acceptor domains and the stabilizing
intramolecular hydrogen bond.

Physicochemical Properties[1][2][3]1[4][5][6][7]
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The following data summarizes the key physical parameters. Note that while specific
experimental melting points can vary by purity and polymorph, values are estimated based on
analogous N-benzyl-4-nitroanilines.

Property Value | Description Note

Molecular Formula

Molecular Weight 244.25 g/mol
Yellow to Orange Crystalline Color due to
Appearance )
Solid transitions in nitroaniline.
] ] ) Analogous N-benzyl-4-
Melting Point ~145 — 155 °C (Typical) ] -
nitroaniline melts at 147°C [1].
- Soluble in DMSO, DMF, Poorly soluble in water; IMHB
Solubility N
Acetone, Ethanol. reduces water solubility.
The nitro group significantly
pKa (Predicted) ~3-4 (Amine), ~10 (Phenol) lowers the basicity of the

amine N.

Synthesis Protocol

This protocol describes the Reductive Amination pathway.[1][2] It is favored over direct
alkylation due to higher yields and cleaner product profiles.

Reaction Pathway
o Condensation: Salicylaldehyde + 4-Nitroaniline

Imine (Schiff Base).

e Reduction: Imine + Sodium Borohydride (

)

Secondary Amine.
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Graphviz Diagram: Synthesis Workflow

Reagents:
Salicylaldehyde + 4-Nitroaniline

:

Step 1: Condensation
Reflux in Ethanol (2-4 hrs)
Catalyst: Acetic Acid (Optional)

H20

Intermediate:
N-(2-hydroxybenzylidene)-4-nitroaniline
(Schiff Base - Yellow ppt)

NaBH4 / MeOH

Step 2: Reduction
Add NaBH4 (Solid) slowly
Stir at RT (1-2 hrs)

:

Step 3: Workup
Neutralize with dilute HCI
Extract with Dichloromethane

ecrystallization

Final Product:
N-(2-hydroxybenzyl)-4-nitroaniline

Click to download full resolution via product page

Figure 2: Step-by-step reductive amination workflow for high-purity synthesis.
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Detailed Methodology

Reagents:

Salicylaldehyde (1.0 eq)
4-Nitroaniline (1.0 eq)

Sodium Borohydride (

) (1.5 eq)

Solvent: Methanol or Ethanol (Absolute)

Procedure:

Imine Formation: Dissolve 10 mmol of salicylaldehyde and 10 mmol of 4-nitroaniline in 20 mL
of ethanol. Heat to reflux for 3 hours. Upon cooling, the Schiff base (imine) will precipitate as
a yellow/orange solid. Filter and dry.[3][4]

Reduction: Suspend the dried imine (10 mmol) in 15 mL of methanol. Place the flask in an
ice bath (

).

Addition: Slowly add

(15 mmol) in small portions over 20 minutes. The reaction is exothermic; maintain
temperature

during addition.

Reaction: Remove the ice bath and stir at room temperature for 2 hours. The suspension
should clear or change color as the imine is reduced.

Quenching: Pour the reaction mixture into 50 mL of ice water. Neutralize carefully with dilute
HCI to pH ~7.

Isolation: The product often precipitates upon neutralization. If not, extract with
dichloromethane (
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), dry over
, and evaporate.

 Purification: Recrystallize from Ethanol/Water (9:1) to obtain pure yellow crystals.

Spectroscopic Characterization

To validate the structure, researchers should look for the following diagnostic signals.

Proton NMR ( -NMR, 400 MHz, DMSO- )

e 4.3 -4.5ppm (d, 2H): The methylene bridge (
). In the imine precursor, this would be a singlet at ~8.5 ppm (
). The shift to ~4.4 ppm confirms reduction.

e 6.6 —8.1 ppm (m, 8H): Aromatic protons. The 4-nitroaniline ring typically shows an AA'BB’
system (two doublets), while the phenolic ring shows a complex ABCD pattern.

e 9.5-10.0 ppm (s, 1H): Phenolic -OH. Broad singlet, exchangeable with

e 7.0-7.5ppm (t, 1H): Amine -NH. Often broad; coupling to the adjacent

converts the methylene signal to a doublet.

Infrared Spectroscopy (FT-IR)
e 3350 - 3450 cm

: N-H stretching vibration (secondary amine).

e 3200 — 3500 cm

: O-H stretching (broad band, often overlapping with N-H).

e 1500 - 1530 cm

: Asymmetric
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stretch (strong).

e 1300 - 1350 cm

: Symmetric

stretch.

Applications & Significance
Non-Linear Optics (NLO)

This molecule belongs to the class of organic NLO materials. The donor (OH/NH) and acceptor

(

) groups connected by a
-system (phenyl ring) create a large molecular hyperpolarizability (
).

o Mechanism:[5][1][4] The non-centrosymmetric packing (often induced by the chiral-like
twisting of the benzyl group or specific H-bonding) allows for Second Harmonic Generation
(SHG).

o Advantage:[6] Unlike rigid stilbenes, the methylene bridge allows for conformational flexibility,
which can be tuned (via crystal engineering) to optimize the macroscopic susceptibility

Coordination Chemistry

The N,0O-donor set (phenolic oxygen and amine nitrogen) makes this compound a bidentate
ligand. It readily forms complexes with transition metals (Cu(ll), Zn(ll), Ni(ll)).

o Use Case: These complexes are often investigated for biological activity (antimicrobial) and
as catalysts for oxidation reactions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. scispace.com [scispace.com]
. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
. azom.com [azom.com]

. magritek.com [magritek.com]

. acadpubl.eu [acadpubl.eu]

. 4-Nitroaniline | C6H6N202 | CID 7475 - PubChem [pubchem.ncbi.nim.nih.gov]

. jesp.org.pk [jcsp.org.pK]

2
3
4
¢ 5. 4-Nitroaniline - Wikipedia [en.wikipedia.org]
6
7
8
9. researchgate.net [researchgate.net]

¢ To cite this document: BenchChem. [Technical Guide: Structure, Synthesis, and Properties of
N-(2-Hydroxybenzyl)-4-nitroaniline]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b076271/docs#technical-guide-structure-synthesis-
and-properties-of-n-2-hydroxybenzyl-4-nitroaniline]

© 2026 BenchChem. All rights reserved. 8/9 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/4-Nitroaniline
https://pubchem.ncbi.nlm.nih.gov/compound/84342
https://jcsp.org.pk/PublishedVersion/53892ac3-ac91-4af4-b5f5-880a51675b34Manuscript%20no%2010,%20Final%20Gally%20Proof%20of%2011005%20(Behzad%20Zeynizadeh).pdf
https://jcsp.org.pk/Article/4739
https://magritek.com/wp-content/uploads/2014/12/Lab-Manual-Synthesis-of-p-nitroaniline.pdf
https://www.researchgate.net/publication/239214433_Crystal_structure_of_b_2-nitroaniline
https://journals.iucr.org/e/issues/2022/07/00/
https://www.benchchem.com/product/b076271?utm_src=pdf-custom-synthesis#bc-rfq
https://scispace.com/pdf/reductive-amination-of-aldehydes-with-sodium-borohydride-bh7btmvngi.pdf
https://journals.tubitak.gov.tr/cgi/viewcontent.cgi?article=2256&context=chem
https://www.azom.com/article.aspx?ArticleID=11353
https://magritek.com/wp-content/uploads/2020/03/Lab-Manual-Synthesis-of-p-nitroaniline-web.pdf
https://en.wikipedia.org/wiki/4-Nitroaniline
https://acadpubl.eu/hub/2018-119-12/articles/2/472.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/4-Nitroaniline
https://jcsp.org.pk/PublishedVersion/53892ac3-ac91-4af4-b5f5-880a51675b34Manuscript%20no%2010,%20Final%20Gally%20Proof%20of%2011005%20(Behzad%20Zeynizadeh).pdf
https://www.researchgate.net/publication/239214433_Crystal_structure_of_b_2-nitroaniline
https://www.benchchem.com/product/b076271/docs#technical-guide-structure-synthesis-and-properties-of-n-2-hydroxybenzyl-4-nitroaniline
https://www.benchchem.com/product/b076271/docs#technical-guide-structure-synthesis-and-properties-of-n-2-hydroxybenzyl-4-nitroaniline
https://www.benchchem.com/product/b076271/docs#technical-guide-structure-synthesis-and-properties-of-n-2-hydroxybenzyl-4-nitroaniline
https://www.benchchem.com/product/b076271/docs#technical-guide-structure-synthesis-and-properties-of-n-2-hydroxybenzyl-4-nitroaniline
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b076271?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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